3-(Benzyloxy)phenyl fluoranesulfonate
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Overview
Description
3-(Benzyloxy)phenyl fluoranesulfonate is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both fluorosulfonyloxy and phenylmethoxy groups in its structure imparts distinct reactivity and stability, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)phenyl fluoranesulfonate typically involves the introduction of the fluorosulfonyloxy group onto a benzene ring substituted with a phenylmethoxy group. One common method involves the reaction of phenylmethoxybenzene with a fluorosulfonylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorosulfonylation processes using advanced reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)phenyl fluoranesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products Formed
Scientific Research Applications
3-(Benzyloxy)phenyl fluoranesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique reactivity makes it useful in the development of biochemical probes and labeling agents.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)phenyl fluoranesulfonate involves its ability to participate in various chemical reactions due to the presence of the reactive fluorosulfonyloxy group. This group can interact with nucleophiles, electrophiles, and radicals, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1-Fluorosulfonyloxy-4-phenylmethoxybenzene: Similar structure but with the fluorosulfonyloxy group in a different position.
1-Fluorosulfonyloxy-3-methoxybenzene: Lacks the phenyl group, resulting in different reactivity and applications.
1-Fluorosulfonyloxy-3-phenylbenzene: Lacks the methoxy group, affecting its chemical properties.
Uniqueness
3-(Benzyloxy)phenyl fluoranesulfonate is unique due to the combination of the fluorosulfonyloxy and phenylmethoxy groups, which impart distinct reactivity and stability. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-fluorosulfonyloxy-3-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO4S/c14-19(15,16)18-13-8-4-7-12(9-13)17-10-11-5-2-1-3-6-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGYRJLIPGXVOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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